molecular formula C7H7ClN2O2S B428948 2-[(Chloroacetyl)amino]thiophene-3-carboxamide CAS No. 610274-69-6

2-[(Chloroacetyl)amino]thiophene-3-carboxamide

Cat. No. B428948
CAS RN: 610274-69-6
M. Wt: 218.66g/mol
InChI Key: CLFJNLMGYISWMW-UHFFFAOYSA-N
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Description

“2-[(Chloroacetyl)amino]thiophene-3-carboxamide” is a biochemical used for proteomics research . It has a molecular formula of C7H7ClN2O2S and a molecular weight of 218.66 .


Synthesis Analysis

The synthesis of “2-[(Chloroacetyl)amino]thiophene-3-carboxamide” involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of “2-[(Chloroacetyl)amino]thiophene-3-carboxamide” is represented by the InChI code: 1S/C7H8ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2,13H,3H2,(H2,9,12)(H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Chloroacetyl)amino]thiophene-3-carboxamide” include a molecular weight of 219.67, and it should be stored at a temperature between 2-8°C .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “2-[(Chloroacetyl)amino]thiophene-3-carboxamide”. However, detailed information on six to eight unique applications with separate and detailed sections as requested is not readily available in the search results. The available information suggests that thiophene derivatives, in general, have potential applications in fields such as medicinal chemistry due to their biological activity. For example, some thiophene derivatives are known as nonsteroidal anti-inflammatory drugs or as voltage-gated sodium channel blockers and dental anesthetics .

Mechanism of Action

Target of Action

The primary targets of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in cell function or signaling.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2H,3H2,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJNLMGYISWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Chloroacetyl)amino]thiophene-3-carboxamide

CAS RN

610274-69-6
Record name 2-(2-chloroacetamido)thiophene-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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